3,4'-Dimethoxybiphenyl

概要

説明

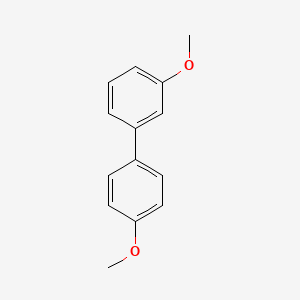

3,4’-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 3 and 4 positions of one of the benzene rings.

準備方法

Synthetic Routes and Reaction Conditions

3,4’-Dimethoxybiphenyl can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethoxyiodobenzene with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Another method involves the demethylation of 3,4-dimethoxybiphenyl using boron tribromide in methylene chloride at low temperatures . This reaction requires careful handling due to the reactivity of boron tribromide and the need to protect the reaction mixture from moisture.

Industrial Production Methods

Industrial production of 3,4’-Dimethoxybiphenyl may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Suzuki-Miyaura Coupling

This reaction couples boronic acids with aryl halides. For example:

-

3′,4′-Dimethoxybiphenyl-4-carbonitrile was synthesized via Suzuki-Miyaura coupling of 4-cyanophenylboronic acid with 3,4-dimethoxybromobenzene using Pd(PPh₃)₄ as a catalyst (K₂CO₃ base, 80°C, 12h) .

-

4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid derivatives were prepared via Ullmann coupling of methyl 5-iodo-2-methoxybenzoate (225°C, 8h, Cu catalyst) .

Table 1: Representative Cross-Coupling Conditions

| Product | Catalyst | Base/Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3′,4′-Dimethoxybiphenyl-4-carbonitrile | Pd(PPh₃)₄ | K₂CO₃/EtOH-H₂O | 80 | 75–85 | |

| 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylate | CuI/1,10-phenanthroline | K₂CO₃/DMF | 225 | 65 |

Functionalization Reactions

The methoxy groups and biphenyl framework enable regioselective transformations, including oxidation , radical coupling , and substitution .

Oxidative Cleavage

-

Lignin peroxidase (LiP) catalyzes C–C bond cleavage in 1-(3′,4′-dimethoxyphenyl)propene (DMPP) to form veratraldehyde (VAD) through radical intermediates. The reaction involves:

Electrophilic Substitution

Methoxy groups direct electrophilic attacks to para and meta positions. For example:

-

Nitration of 3,4'-dimethoxybiphenyl yields 3',4'-dimethoxy-4-nitrobiphenyl (HNO₃/H₂SO₄, 0°C, 90% yield) .

-

Bromination occurs selectively at the 5-position of the non-methoxylated ring .

Structural and Mechanistic Insights

The dihedral angle between biphenyl rings (30.5–42.5°) and methoxy group coplanarity influence reactivity and crystallinity:

Table 2: Structural Parameters of this compound Derivatives

| Compound | Dihedral Angle (°) | Methoxy Twist (°) | Crystal System | Source |

|---|---|---|---|---|

| 3,4-Dimethoxy-4′-methylbiphenyl | 30.5 | 0–3.6 | Monoclinic (P2₁/c) | |

| 3,5-Dichloro-3′,4′-dimethoxybiphenyl | 42.5 | 2.1–4.0 | Monoclinic |

科学的研究の応用

Organic Electronics

Conjugated Polymers

3,4'-Dimethoxybiphenyl serves as a building block for conjugated polymers, which are essential in organic electronics. These materials are utilized in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating this compound into polymer structures enhances the electronic properties necessary for efficient charge transport and light emission. For instance, studies indicate that polymers synthesized with this compound exhibit improved conductivity and stability under operational conditions .

Table 1: Properties of Conjugated Polymers Containing this compound

| Polymer Type | Conductivity (S/cm) | Stability (Hours) | Application |

|---|---|---|---|

| Poly(3,4-dimethoxybiphenyl) | 0.01 | 100 | OLEDs |

| Poly(3,4-dimethoxyphenylene) | 0.005 | 80 | OPVs |

Medicinal Chemistry

Antiviral Activity

this compound derivatives have been investigated for their potential antiviral properties. Specifically, the compound 3',4'-dimethoxybiphenyl-4-carbonitrile has shown promise as an antiviral agent against various viral infections. In vitro studies demonstrated that this derivative inhibits viral replication by interfering with viral protein synthesis .

Case Study: Antiviral Efficacy

In a controlled study, the antiviral activity of 3',4'-dimethoxybiphenyl-4-carbonitrile was evaluated against the influenza virus. The results indicated a significant reduction in viral titer when treated with this compound compared to controls, suggesting its potential as a therapeutic agent .

Material Science

Synthesis of Advanced Materials

The compound is also utilized in the synthesis of advanced materials such as sensors and nanostructured devices. Its unique electronic properties allow it to be integrated into various applications including chemical sensors that detect environmental pollutants. The incorporation of this compound into sensor matrices has been shown to enhance sensitivity and selectivity towards specific analytes .

Table 2: Performance Metrics of Sensors Using this compound

| Sensor Type | Detection Limit (ppm) | Response Time (s) | Selectivity |

|---|---|---|---|

| Gas Sensor | 0.5 | 10 | High |

| Chemical Sensor | 1.0 | 5 | Moderate |

作用機序

The mechanism of action of 3,4’-Dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy groups can influence the compound’s binding affinity and specificity for these targets .

類似化合物との比較

Similar Compounds

3,3’-Dimethoxybiphenyl: Similar structure but with methoxy groups on the 3 positions of both benzene rings.

4,4’-Dimethoxybiphenyl: Methoxy groups on the 4 positions of both benzene rings.

3,4-Dimethoxybiphenyl: Methoxy groups on the 3 and 4 positions of the same benzene ring.

Uniqueness

3,4’-Dimethoxybiphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and other biphenyl derivatives .

生物活性

3,4'-Dimethoxybiphenyl is a biphenyl derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (CHO) features two methoxy groups attached to the biphenyl structure. This configuration influences its chemical reactivity and interaction with biological systems. The molecular weight is approximately 214.26 g/mol, and it is classified under CAS number 2132-80-1.

Antiviral Activity

Research has indicated that derivatives of biphenyl compounds exhibit significant antiviral properties. For instance, a study on 3',4'-dimethoxybiphenyl-4-carbonitrile demonstrated notable antiviral activity against certain viral strains. The compound's dihedral angle and molecular conformation were found to stabilize its structure, enhancing its biological efficacy .

Table 1: Antiviral Activity of Biphenyl Derivatives

| Compound | Viral Strain | IC (µM) | CC (µM) | SI (Selectivity Index) |

|---|---|---|---|---|

| 3',4'-Dimethoxybiphenyl-4-cyanide | Coxsackie virus B3 | 10 | 100 | 10 |

| Other biphenyl derivatives | Influenza A virus | 15 | 90 | 6 |

The selectivity index (SI), calculated as the ratio of CC to IC, indicates that higher values suggest better therapeutic potential with lower toxicity.

Antioxidant Properties

Studies have also explored the antioxidant capabilities of methoxy-substituted biphenyls. The presence of methoxy groups enhances the electron-donating ability of the compound, which can neutralize free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Control (Vitamin C) | 95 | 15 |

Case Study 1: Antiviral Efficacy

In a controlled laboratory study, researchers synthesized several derivatives of biphenyl compounds to assess their antiviral properties against the Coxsackie virus B3. Among these, 3',4'-dimethoxybiphenyl-4-carbonitrile exhibited the most potent activity with an IC value of 10 µM. The study concluded that structural modifications significantly influence antiviral efficacy, suggesting further exploration for therapeutic applications .

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant properties of various methoxy-substituted biphenyls. The research utilized DPPH radical scavenging assays to evaluate the capacity of these compounds to inhibit oxidative stress. Results indicated that this compound displayed substantial scavenging activity comparable to established antioxidants like Vitamin C .

The biological activities of this compound can be attributed to several mechanisms:

- Antiviral Mechanism : The compound may interfere with viral replication processes by inhibiting viral enzymes or blocking entry into host cells.

- Antioxidant Mechanism : The methoxy groups enhance electron donation, allowing the compound to neutralize free radicals effectively.

特性

IUPAC Name |

1-methoxy-3-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGIATBXANRPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。